molecular formula C16H15ClFN3 B3179489 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine CAS No. 59467-64-0

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine

Cat. No.: B3179489
CAS No.: 59467-64-0
M. Wt: 303.76 g/mol
InChI Key: LSQOUBKWMBDIPL-UHFFFAOYSA-N
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Description

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a fluorophenyl group at the 5th position on the benzodiazepine ring.

Mechanism of Action

Target of Action

The primary target of this compound is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. By interacting with this receptor, the compound can modulate neuronal excitability and synaptic transmission .

Mode of Action

The compound acts as a positive allosteric modulator of the GABA (A) Receptor . It binds to the central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Biochemical Pathways

The compound’s action primarily affects the GABAergic pathway . By enhancing the effects of GABA, it increases inhibitory neurotransmission, which can lead to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .

Pharmacokinetics

They are lipophilic, allowing them to cross the blood-brain barrier effectively . The elimination half-life can vary significantly among different benzodiazepines .

Result of Action

The molecular and cellular effects of the compound’s action include enhanced inhibitory neurotransmission, decreased neuronal excitability, and reduced synaptic transmission . These effects can lead to the compound’s therapeutic effects, such as sedation, anxiety reduction, seizure prevention, and muscle relaxation .

Action Environment

Environmental factors such as the patient’s age, sex, liver function, and concurrent medications can influence the compound’s action, efficacy, and stability . For example, liver impairment can affect the metabolism and clearance of the compound, potentially leading to increased effects or toxicity . Concurrent use of other CNS depressants can also enhance the sedative effects of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine typically involves multi-step processes. One common method includes the formation of an imidazole ring fused in the 1,2-position of benzodiazepines. This can be achieved through a one-pot annulation process . Another method involves reacting 2-aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine with acetic anhydride in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and specific reagents to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzodiazepine ring or the substituents attached to it.

    Substitution: Halogen substitution reactions are common, where the chlorine or fluorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, dichloromethane, and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazepine derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.

Scientific Research Applications

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine apart is its specific substitution pattern, which influences its binding affinity and pharmacological profile. The presence of both chlorine and fluorine atoms contributes to its unique chemical and biological properties.

Properties

IUPAC Name

[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQOUBKWMBDIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974868
Record name 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59467-64-0
Record name 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-5-(2-FLUOROPHENYL)-2,3-DIHYDRO-1H-1,4-BENZODIAZEPINE-2-METHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9JC45ZV43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Reactant of Route 2
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Reactant of Route 3
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Reactant of Route 4
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Reactant of Route 5
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Reactant of Route 6
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine

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